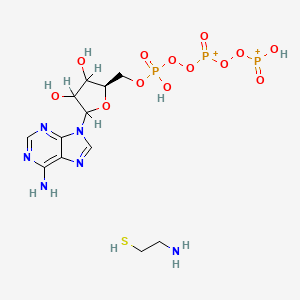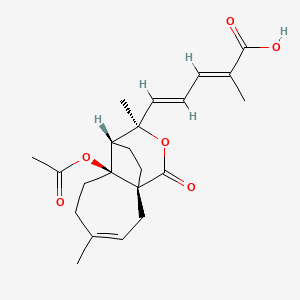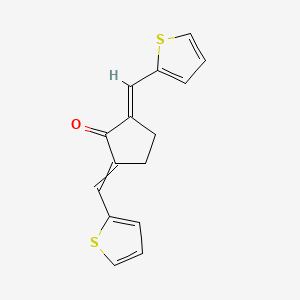
Teslascan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teslascan, known chemically as mangafodipir trisodium, is a contrast agent used in magnetic resonance imaging (MRI). It enhances the contrast of images, particularly for the liver and pancreas, by utilizing the paramagnetic properties of manganese. This compound is particularly useful in detecting lesions caused by liver cancer or metastases from other cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mangafodipir trisodium is synthesized by chelating manganese (II) ions with dipyridoxyl diphosphate (DPDP). The synthesis involves the reaction of manganese chloride with DPDP in an aqueous solution, followed by purification steps to obtain the final product .
Industrial Production Methods: Industrial production of mangafodipir trisodium involves large-scale synthesis under controlled conditions to ensure purity and consistency. The process includes the use of ascorbic acid to prevent oxidation, sodium chloride for isotonicity, and adjustments of pH using sodium hydroxide or hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions: Mangafodipir trisodium primarily undergoes transmetallation and dephosphorylation reactions. Upon intravenous administration, the manganese is released from the chelate and taken up by hepatocytes .
Common Reagents and Conditions:
Transmetallation: Involves the exchange of manganese with zinc in the body.
Dephosphorylation: The DPDP ligand undergoes dephosphorylation in the liver.
Major Products Formed: The major products formed from these reactions are free manganese ions and dephosphorylated DPDP, which are then excreted via renal and biliary routes .
Aplicaciones Científicas De Investigación
Chemistry: Mangafodipir trisodium is used as a paramagnetic contrast agent in MRI to enhance the visibility of internal structures, particularly the liver and pancreas .
Biology and Medicine: In medicine, Teslascan is used to detect liver lesions, hepatocellular carcinomas, and pancreatic lesions. It has also shown potential as an adjunct in chemotherapy and coronary interventions due to its manganese superoxide dismutase (MnSOD) mimetic activity .
Industry: While its primary application is in medical imaging, research is ongoing to explore its use in other industrial applications, such as enhancing the efficacy of chemotherapeutic agents .
Mecanismo De Acción
Mangafodipir trisodium works by releasing manganese ions upon administration. These ions are taken up by normal liver and pancreatic tissues more effectively than by cancerous tissues. The manganese ions interact with water molecules, enhancing the MRI signal and providing a clearer image. Additionally, the MnSOD mimetic activity helps in reducing oxidative stress during chemotherapy .
Comparación Con Compuestos Similares
Gadolinium-EOB-DTPA (Eovist): Another liver-specific MRI contrast agent that enhances the signal intensity of normal liver tissue.
Iron-Oxide Nanoparticles (Resovist): Used for liver imaging, these nanoparticles decrease the signal intensity of normal liver parenchyma.
Gadolinium-BOPTA (MultiHance): Enhances MRI contrast for liver imaging.
Uniqueness of Teslascan: this compound’s uniqueness lies in its dual functionality as both an MRI contrast agent and a MnSOD mimetic. This dual role not only enhances imaging but also provides therapeutic benefits by reducing oxidative stress during treatments .
Propiedades
Fórmula molecular |
C22H29MnN4Na3O14P2 |
|---|---|
Peso molecular |
759.3 g/mol |
Nombre IUPAC |
trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-1-ium-4-yl]methyl]amino]acetate;manganese |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;;3*+1/p-3 |
Clave InChI |
NBHBBGSKOXRZSD-UHFFFAOYSA-K |
SMILES canónico |
CC1=[NH+]C=C(C(=C1O)CN(CCN(CC2=C(C(=[NH+]C=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)(O)[O-].[Na+].[Na+].[Na+].[Mn] |
Sinónimos |
Ca4Mn(DPDP)5 calmangafodipir DPDP mangafodipir mangafodipir trisodium mangafodipir trisodium, anhydrous manganese dipyridoxyl diphosphate manganese-DPDP Mn-DPDP N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid Teslascan |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)

![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)






![5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1232653.png)
![5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE](/img/structure/B1232655.png)


